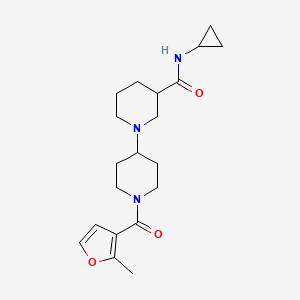![molecular formula C23H30N2O3 B6078463 2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B6078463.png)
2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide, also known as MPAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPAPA is a selective antagonist of the dopamine D3 receptor and has been shown to have promising results in preclinical studies for the treatment of drug addiction, schizophrenia, and Parkinson's disease.
作用機序
2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. The mesolimbic pathway is involved in the reward system and has been implicated in the development of drug addiction, while the mesocortical pathway is involved in cognitive and emotional processing and has been implicated in the development of schizophrenia.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide has been shown to have a variety of biochemical and physiological effects in preclinical models. Studies have shown that 2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide reduces the release of dopamine in the nucleus accumbens, a key brain region involved in the reward system. Additionally, 2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.
実験室実験の利点と制限
The main advantage of using 2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor subtype. Additionally, 2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
One limitation of using 2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide in lab experiments is its relatively low potency compared to other dopamine D3 receptor antagonists. Additionally, 2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several potential future directions for research on 2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists for the treatment of drug addiction, schizophrenia, and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of 2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide in humans and to identify any potential side effects or drug interactions. Finally, research is needed to elucidate the underlying mechanisms of 2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide's effects on dopamine release and BDNF expression.
合成法
The synthesis of 2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide involves several steps, beginning with the reaction of 2-methoxyphenol with sodium hydride to form the corresponding phenoxide. This is then reacted with 1-(3-phenylpropyl)piperidine to form the desired product, which is then acetylated with acetic anhydride to yield 2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide.
科学的研究の応用
2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide has been extensively studied in preclinical models for its potential therapeutic applications. Studies have shown that 2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide is a selective antagonist of the dopamine D3 receptor, which has been implicated in the development of drug addiction, schizophrenia, and Parkinson's disease. 2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide has been shown to reduce drug-seeking behavior in animal models of addiction and improve motor function in animal models of Parkinson's disease.
特性
IUPAC Name |
2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)piperidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-27-21-13-5-6-14-22(21)28-18-23(26)24-20-12-8-16-25(17-20)15-7-11-19-9-3-2-4-10-19/h2-6,9-10,13-14,20H,7-8,11-12,15-18H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOVWHDZMVBVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2CCCN(C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6078384.png)
![2-{[5-(4-bromo-5-ethyl-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6078392.png)
![ethyl 1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-3-piperidinecarboxylate](/img/structure/B6078399.png)
![N~1~-(3,5-dichlorophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6078413.png)
![N-(4-acetylphenyl)-4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B6078414.png)

![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxamide](/img/structure/B6078421.png)
![N-(2,4-dimethylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6078422.png)
![5-{[(5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B6078423.png)
![2-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl N-acetylmethioninate](/img/structure/B6078440.png)
![1-(4-fluorophenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B6078459.png)

![5-[5-bromo-3-methoxy-2-(2-propyn-1-yloxy)benzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6078471.png)
![7-(2-phenylethyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6078478.png)